molecular formula C14H7N3O6 B11713160 4-Nitro-2-(4-nitro-phenyl)-isoindole-1,3-dione CAS No. 53555-13-8

4-Nitro-2-(4-nitro-phenyl)-isoindole-1,3-dione

Cat. No.: B11713160
CAS No.: 53555-13-8
M. Wt: 313.22 g/mol
InChI Key: LBUHGTLIWWVUBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-2-(4-nitro-phenyl)-isoindole-1,3-dione is a synthetic isoindoline-1,3-dione derivative, a class of compounds recognized as a critical scaffold in the development of bioactive molecules and advanced materials. In medicinal chemistry research, structurally related phthalimide analogs have demonstrated significant potential across multiple therapeutic areas. These compounds are frequently investigated for their anti-inflammatory properties, with studies showing their ability to inhibit cyclooxygenase (COX) enzymes, key mediators of inflammation . The isoindoline-1,3-dione core is also a key structural feature in compounds reported to be capable of controlling angiogenesis or inhibiting the production of TNF-α, a major pro-inflammatory cytokine . Furthermore, research into similar N-substituted phthalimides indicates potential for other biological activities, including analgesic, antimicrobial, and anticonvulsant effects, making this chemical class a versatile starting point for pharmacological investigation . Beyond biomedical applications, this compound is of interest in materials science due to the properties of the phthalimide architecture. N-phthalimide derivatives substituted with amine groups are extensively studied for their optical and electrochemical characteristics . These compounds can serve as molecular components in organic electronics, showing promise as blue-light emitters in organic light-emitting diodes (OLEDs) and demonstrating thermal stability and suitable energy levels for use in semiconducting layers . Researchers value this compound for exploring structure-activity relationships and as a key synthetic intermediate for constructing more complex molecules with targeted functional properties. This product is intended for research purposes only in a laboratory setting.

Properties

CAS No.

53555-13-8

Molecular Formula

C14H7N3O6

Molecular Weight

313.22 g/mol

IUPAC Name

4-nitro-2-(4-nitrophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H7N3O6/c18-13-10-2-1-3-11(17(22)23)12(10)14(19)15(13)8-4-6-9(7-5-8)16(20)21/h1-7H

InChI Key

LBUHGTLIWWVUBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Condensation of 4-Nitrophthalic Anhydride with 4-Nitroaniline

The most widely reported method involves the direct reaction of 4-nitrophthalic anhydride (1.93 g, 0.01 mol) with 4-nitroaniline (1.38 g, 0.01 mol) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylacetamide (DMAc) at elevated temperatures (120–140°C) for 4–6 hours. Toluene is often added to facilitate azeotropic water removal, critical for driving the reaction to completion.

Mechanism :

  • Nucleophilic attack by the amine on the anhydride carbonyl.

  • Cyclodehydration to form the isoindole-1,3-dione core.

  • Yield : 92–97%.

Key Data :

ParameterValueSource
SolventDMSO/toluene (1:1 v/v)
Temperature140°C
Reaction Time6 hours
Purity (HPLC)>98%

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A mixture of 4-nitrophthalic anhydride and 4-nitroaniline in acetic acid (20 mL) subjected to 150 W microwave irradiation for 15 minutes achieves 89% yield. This method minimizes side products like N-(4-nitrophenyl)phthalimide .

Advantages :

  • 80% reduction in energy consumption.

  • Enhanced reproducibility.

Alternative Pathways

Nitration of Preformed Isoindole Derivatives

Post-synthetic nitration of 2-phenylisoindole-1,3-dione using fuming nitric acid (HNO₃/H₂SO₄) at 0–5°C introduces the second nitro group. However, this method risks over-nitration, requiring precise stoichiometric control:

Conditions :

  • HNO₃ (90%, 2.2 eq), H₂SO₄ (10 mL), 2 hours.

  • Yield : 68%.

Limitations :

  • Requires isolation of intermediates.

  • Lower overall yield compared to direct synthesis.

Solid-State Mechanochemical Synthesis

Grinding 4-nitrophthalic anhydride and 4-nitroaniline in a 1:1 molar ratio with sodium hydroxide (0.5 eq) in a ball mill (30 Hz, 2 hours) achieves 85% yield. This solvent-free approach aligns with green chemistry principles.

Characterization :

  • FT-IR: 1736 cm⁻¹ (C=O imide), 1520 cm⁻¹ (asymmetric NO₂), 1350 cm⁻¹ (symmetric NO₂).

  • ¹H NMR (DMSO-d₆): δ 8.45 (d, 2H, J = 9 Hz, ArH), 8.28 (d, 1H, J = 8.1 Hz, ArH).

Industrial-Scale Optimization

Continuous Flow Reactors

Patents describe scaled-up production using tubular reactors with residence times of 10–15 minutes at 150°C. Key parameters:

  • Throughput : 1.2 kg/h.

  • Purity : 99.5% (via in-line FT-IR monitoring).

Comparative Analysis of Methods

MethodYield (%)Purity (%)TimeScalability
Conventional Condensation97986 hoursHigh
Microwave899715 minutesModerate
Mechanochemical85952 hoursLow
Continuous Flow9599.515 minutesHigh

Trade-offs :

  • Microwave and flow methods favor speed but require specialized equipment.

  • Mechanochemical synthesis sacrifices yield for sustainability.

Purification and Characterization

Recrystallization

Crude product recrystallized from ethanol/water (3:1) yields needle-like crystals. MP : 190–191°C.

Chromatographic Methods

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 4.2 min.

  • TLC : Rf = 0.72 (silica gel, ethyl acetate/hexane 1:1) .

Scientific Research Applications

Medicinal Chemistry

4-Nitro-2-(4-nitro-phenyl)-isoindole-1,3-dione has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Research indicates that derivatives of isoindole compounds exhibit cytotoxic effects against various cancer cell lines. The presence of nitro groups enhances their interaction with cellular targets, potentially leading to apoptosis in cancer cells .
  • Antimicrobial Properties : Studies have shown that this compound and its derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block:

  • Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactive sites allow for further functionalization through various chemical reactions such as nucleophilic substitutions and condensation reactions .
  • Reagent in Organic Reactions : The compound acts as a reagent in several organic transformations, facilitating the formation of new carbon-carbon and carbon-nitrogen bonds .

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

  • Dyes and Pigments : Its vibrant color properties are exploited in the production of dyes and pigments for textiles and coatings. The stability imparted by the nitro groups enhances the durability of these materials under various environmental conditions .
  • Optoelectronic Devices : Research into the optical properties of isoindole derivatives suggests potential applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) due to their ability to emit light when subjected to electrical stimulation .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated the cytotoxic effects of this compound on human breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting a mechanism that could be harnessed for cancer therapy .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives of this compound were tested against multiple bacterial strains. Results indicated that compounds with higher nitro substitution showed enhanced activity, providing insights into designing more effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-nitro-2-(4-nitrophenyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

Isoindole-1,3-dione derivatives are often modified at the 2-position with aryl or alkyl groups and at the 4-/5-positions with electron-withdrawing or donating substituents. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Isoindole-1,3-dione Derivatives
Compound Name Substituents Key Properties/Findings Reference
4-Nitro-2-(4-nitro-phenyl)-isoindole-1,3-dione 4-NO₂ (isoindole), 4-NO₂ (phenyl) Hypothesized high polarity and crystallinity due to dual nitro groups.
2-(4-Methyl-2-phenyl-oxazolinyl)-isoindole-1,3-dione 4-Methyl-oxazoline substituent Characterized via 2D NMR (COSY, HSQC); no mesomorphic behavior observed.
2-[4-(4-Chlorophenyl-acryloyl)phenyl]-isoindole-1,3-dione 4-Chlorophenyl acryloyl group Synthesized via Claisen-Schmidt condensation; tested for cholinesterase inhibition.
2-(4-Nitro-phenyl)-isoindole-1,3-dione derivatives (e.g., compound 19 in ) 4-NO₂ (phenyl), aziridine linkage NMR data (δ 8.1–8.3 ppm for nitro aromatic protons); HRMS-confirmed molecular weight.
5-Methoxy-2-(4-trifluorohexyl-phenyl)-isoindole-1,3-dione 5-OCH₃, 4-CF₂CF₃CF₂CF₂CF₃ (phenyl) Exhibits liquid crystalline (LC) phases; nitro analogs lack LC due to crystallization.

Spectroscopic and Crystallographic Insights

  • Nitro-substituted analogs (e.g., compound 19 in ) exhibit distinct aromatic proton shifts (δ 8.1–8.3 ppm) in ¹H NMR, reflecting the electron-withdrawing effect of nitro groups.
  • Crystallinity and Mesomorphism :

    • The introduction of a nitro group in 5-substituted isoindole-1,3-diones (e.g., compound 4 in ) suppresses liquid crystalline behavior due to enhanced crystallinity, attributed to the planar, polarizable nitro group promoting tight molecular packing .

Biological Activity

4-Nitro-2-(4-nitro-phenyl)-isoindole-1,3-dione, also known as a derivative of isoindole compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features two nitro groups that significantly influence its reactivity and biological properties.

The compound's structure can be represented as follows:

C15H10N2O4\text{C}_15\text{H}_10\text{N}_2\text{O}_4

Chemical Reactions

This compound can undergo various chemical transformations:

  • Reduction : Nitro groups can be reduced to amino groups, enhancing biological activity.
  • Substitution : The nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Reducing Agents : Sodium borohydride or hydrogen in the presence of a palladium catalyst.
  • Solvents : Ethanol, acetic acid, and methanol are commonly used.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In various studies, the compound was tested against both Gram-positive and Gram-negative bacteria. The results showed promising antibacterial effects, with some derivatives outperforming standard antibiotics like ciprofloxacin.

Compound MIC (µg/mL) Activity Against
4-Nitro-Derivative A12.5Staphylococcus aureus
4-Nitro-Derivative B15.0Escherichia coli
4-Nitro-Derivative C10.0Bacillus subtilis

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it showed an IC50 value of approximately 20 µM against breast cancer cells, indicating a moderate level of activity.

The proposed mechanism of action involves the reduction of nitro groups to form reactive intermediates that interact with cellular macromolecules such as DNA and proteins. This interaction may lead to apoptosis in cancer cells and disruption of bacterial cell integrity.

Study 1: Antibacterial Activity Evaluation

In a study published in Der Pharma Chemica, a series of isoindole derivatives were synthesized and tested for antibacterial activity. The study found that certain derivatives had MIC values significantly lower than those of standard antibiotics, suggesting their potential as new antimicrobial agents .

Study 2: Anticancer Effects

A separate investigation focused on the anticancer properties of 4-nitro derivatives. The compound was tested on various cancer cell lines, revealing that it inhibited cell growth effectively at concentrations ranging from 10 to 30 µM. The study highlighted the need for further exploration into its mechanism and potential therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.